4-((2-(嘧啶-5-基)乙基)氨基羰基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

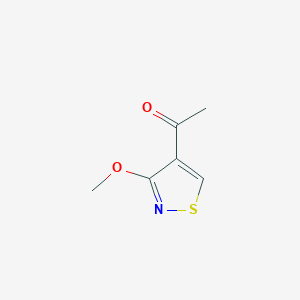

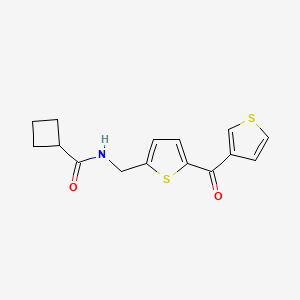

Methyl 4-((2-(pyrimidin-5-yl)ethyl)carbamoyl)benzoate is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry. The pyrimidine moiety is a crucial component in nucleic acids and is also found in various pharmaceuticals, agrochemicals, and organic materials.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One such method involves the cyclocondensation reaction of ethyl 4-alkoxy-2-oxo-4-methyl(aryl)-but-3-enoates with 2-methylisothiourea sulfate or 2-benzylisothiourea hydrochloride under mild, basic, aqueous conditions, yielding good yields of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their corresponding acid derivatives . Although the specific synthesis of Methyl 4-((2-(pyrimidin-5-yl)ethyl)carbamoyl)benzoate is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The structure of pyrimidine derivatives can be quite complex, with the potential for various conformations and coordination modes when interacting with metals. For instance, the asymmetric methyl-4-(pyrimidin-2-ylcarbamoyl)benzoate ligand has been observed to adopt cis-bidentate, cis-tridentate, trans-bidentate, and trans-tridentate conformations in its coordination with Co(II), Ni(II), Cu(II), and Cu(I) metal salts . These interactions can lead to the formation of mononuclear, layer, and chain structures, which are stabilized by C–H⋯π, π⋯π interactions, and various hydrogen bonds.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, including benzylation, nitrosation, and cyclocondensation, to form various substituted pyrimidines . These reactions can lead to the formation of polymorphic forms, as seen in the case of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, which exhibits different hydrogen bonding patterns and molecular arrangements in its polymorphs .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For example, the presence of substituents such as benzyl or methyl groups can affect the compound's solubility, melting point, and reactivity. The crystal structure, as determined by X-ray crystallography, can reveal the presence of intramolecular and intermolecular hydrogen bonds, which are crucial for the stability and reactivity of the compound . Additionally, theoretical studies using density functional theory (DFT) can provide insights into the electronic properties, such as the HOMO-LUMO energy gap, which is indicative of the compound's chemical reactivity .

科学研究应用

在金属配合物组装中的结构导向作用

4-(嘧啶-2-基氨基羰基)苯甲酸甲酯在 Co(II)、Ni(II)、Cu(II) 和 Cu(I) 金属配合物的自组装中表现出显着的结构导向作用。这些配合物表现出不同的配体构象-配位模式,导致形成独特单核、层状和链状结构。在这些配合物中观察到的相互作用,如 C-H⋯π、π⋯π 相互作用和各种氢键,在扩展结构维度方面发挥着至关重要的作用,并突出了该化合物在配位化学中的多功能性 (Xie 等人,2014 年)。

潜在的抗肿瘤和抗丝虫活性

虽然与 4-((2-(嘧啶-5-基)乙基)氨基羰基)苯甲酸甲酯没有直接关系,但类似的化合物,如甲基和乙基 5-(烷氧基羰基)-1H-苯并咪唑-2-氨基甲酸酯,已合成并证明对 L1210 细胞具有显着的生长抑制作用,并对成虫具有抗丝虫活性。这些发现为探索相关化合物在药物化学中用于开发抗肿瘤和抗丝虫剂提供了潜在途径 (Ram 等人,1992 年)。

抗肿瘤剂设计

该化合物启发了作为抗肿瘤剂的胸苷酸合成酶和二氢叶酸还原酶的有效双重抑制剂的设计。一种相关化合物,N-¿2-氨基-4-甲基[(吡咯并[2, 3-d]嘧啶-5-基)乙基]苯甲酰基¿-L-谷氨酸,被合成用于此目的,证明了嘧啶基化合物在治疗应用中的潜力 (Gangjee 等人,2000 年)。

杂环体系的合成

此外,4-((2-(嘧啶-5-基)乙基)氨基羰基)苯甲酸甲酯的衍生物已用于杂环体系的合成,进一步表明该化合物在有机合成和开发新药中的用途 (Toplak 等人,1999 年)。

属性

IUPAC Name |

methyl 4-(2-pyrimidin-5-ylethylcarbamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-21-15(20)13-4-2-12(3-5-13)14(19)18-7-6-11-8-16-10-17-9-11/h2-5,8-10H,6-7H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFHEDFKMLKCED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCC2=CN=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((2-(pyrimidin-5-yl)ethyl)carbamoyl)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Butylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B3006730.png)

![Methyl 5-[(4-methylbenzoyl)amino]-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B3006732.png)

![4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde](/img/structure/B3006734.png)

![Prop-2-enyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B3006737.png)

![3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B3006739.png)

![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/no-structure.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3006747.png)

![5H,6H,7H-cyclopenta[c]pyridin-4-amine](/img/structure/B3006748.png)